Fostamatinib (disodium hexahydrate)
Description
Role of SYK as a Nonreceptor Tyrosine Kinase in Cellular Signaling Pathways
SYK is a 72 kDa cytoplasmic protein that contains two tandem Src homology 2 (SH2) domains and a C-terminal kinase domain. nih.govpnas.org It is a key mediator of downstream signaling for a variety of receptors that lack intrinsic kinase activity. nih.govuniprot.org Upon receptor engagement, these receptors often rely on associated proteins containing immunoreceptor tyrosine-based activation motifs (ITAMs). nih.govnih.gov Src-family kinases first phosphorylate these ITAMs, creating docking sites for the SH2 domains of SYK. nih.govpnas.org This recruitment leads to a conformational change and activation of SYK, which then autophosphorylates and phosphorylates downstream substrates, propagating the signal within the cell. nih.gov
SYK is a crucial component of signaling pathways initiated by Fc receptors (FcRs), which are found on the surface of various immune cells, including macrophages, neutrophils, mast cells, and B cells. nih.govnih.govscite.ai FcRs bind to the Fc portion of antibodies that have opsonized (coated) pathogens or other targets. wikipedia.org This binding triggers the phosphorylation of ITAMs within the FcR complex, leading to the recruitment and activation of SYK. wikipedia.orgnih.gov
Activated SYK then initiates a cascade of downstream signaling events that are essential for various FcR-mediated functions. nih.gov In macrophages, SYK activation is critical for phagocytosis, the process of engulfing and destroying antibody-coated particles. nih.govscite.ai Studies have shown that macrophages deficient in SYK are unable to effectively internalize particles bound by FcγRs. nih.gov Furthermore, SYK signaling in mast cells, downstream of FcεRI, is vital for degranulation and the release of inflammatory mediators. drugbank.com
The active metabolite of fostamatinib (B613848), R406, directly inhibits this SYK-dependent signaling. drugbank.com By blocking SYK, fostamatinib can impede the antibody-mediated destruction of cells, such as platelets in immune thrombocytopenia (ITP). wikipedia.orgtavalissehcp.comdrugbank.com
SYK is indispensable for signal transduction from the B-cell receptor (BCR), which is critical for B-cell development, activation, proliferation, and differentiation. nih.govnih.govmpg.de When an antigen binds to the BCR, it induces the phosphorylation of ITAMs in the associated CD79a and CD79b signaling subunits. nih.gov This phosphorylation event creates docking sites for SYK, leading to its activation. pnas.orgnih.govnih.gov
Once activated, SYK phosphorylates a number of downstream effector molecules, including the adaptor protein SLP-65 (also known as BLNK) and Bruton's tyrosine kinase (BTK), initiating a signaling cascade that results in changes in gene expression and cellular responses. uniprot.orguniprot.orgpnas.org The importance of SYK in this process is highlighted by the fact that its absence severely impairs B-cell maturation and function. nih.gov Fostamatinib, through its active metabolite R406, has been shown to inhibit BCR signaling, which can be beneficial in treating B-cell malignancies where this pathway is often overactive. nih.govashpublications.org
While the related kinase ZAP-70 is the primary kinase involved in T-cell receptor (TCR) signaling, SYK is also expressed in certain T-cell populations and can contribute to TCR signal transduction. wikipedia.orgnih.gov Similar to BCR and FcR signaling, TCR engagement leads to the phosphorylation of ITAMs within the CD3 and zeta-chain components of the TCR complex. nih.govnih.gov SYK can be recruited to these phosphorylated ITAMs and participate in the downstream signaling cascade. nih.gov
Studies have indicated that SYK can augment TCR-triggered signals, potentially by phosphorylating components of the TCR complex and other intracellular proteins. nih.govnih.gov The active metabolite of fostamatinib, R406, has been shown to inhibit T-lymphocyte activation by interfering with TCR signaling. drugbank.com
Natural Killer (NK) cells are regulated by a balance of signals from activating and inhibitory receptors. nih.gov SYK plays a role in the signaling pathways of several activating NK cell receptors. nih.govnih.gov These receptors, upon ligand binding, can initiate signaling cascades that involve the phosphorylation of ITAM-bearing adapter proteins, which in turn recruit and activate SYK. nih.gov
The activation of SYK in NK cells contributes to their cytotoxic activity and cytokine production. nih.gov The signaling pathways in NK cells can be complex, with some receptors signaling in a SYK-independent manner. nih.gov However, the involvement of SYK in certain activating pathways makes it a potential target for modulating NK cell function. nih.gov
Rationale for SYK as a Therapeutic Target in Immunological and Malignant Diseases
The central role of SYK in mediating signals from various immunoreceptors makes it an attractive therapeutic target for a range of immunological and malignant diseases. nih.govnih.govexlibrisgroup.com By inhibiting SYK, it is possible to interrupt the pathological processes driven by aberrant immune cell activation. nih.govexlibrisgroup.com
In autoimmune diseases, such as immune thrombocytopenia and rheumatoid arthritis, the immune system mistakenly attacks the body's own tissues. wikipedia.orgnih.govfrontiersin.org This often involves the production of autoantibodies that lead to the destruction of cells and tissues through FcR-mediated mechanisms. wikipedia.orgfrontiersin.org By blocking SYK, fostamatinib can inhibit this destructive process. wikipedia.orgtavalissehcp.comashpublications.org
In the context of malignant diseases, particularly B-cell malignancies like chronic lymphocytic leukemia and certain lymphomas, the survival and proliferation of cancer cells are often dependent on chronic signaling from the BCR. wikipedia.orgashpublications.orgsinobiological.com Inhibition of SYK with fostamatinib can disrupt these survival signals, leading to the suppression of tumor growth. nih.govashpublications.orgnih.gov Furthermore, emerging research suggests a role for SYK in the tumor microenvironment of solid tumors, where its signaling in immune cells can promote immunosuppression and tumor progression. nih.gov
The therapeutic strategy of targeting SYK is based on its critical position as a signaling hub for multiple immune receptors. This allows for the modulation of various pathological immune responses with a single targeted agent. The development of SYK inhibitors like fostamatinib represents a significant advancement in the treatment of diseases driven by dysregulated immune signaling. ahajournals.orgashpublications.orgtandfonline.comgeorgetown.edu
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C23H36FN6Na2O15P |
|---|---|
Molecular Weight |
732.5 g/mol |
IUPAC Name |
disodium;[6-[[5-fluoro-2-(3,4,5-trimethoxyanilino)pyrimidin-4-yl]amino]-2,2-dimethyl-3-oxopyrido[3,2-b][1,4]oxazin-4-yl]methyl phosphate;hexahydrate |
InChI |
InChI=1S/C23H26FN6O9P.2Na.6H2O/c1-23(2)21(31)30(11-38-40(32,33)34)20-14(39-23)6-7-17(28-20)27-19-13(24)10-25-22(29-19)26-12-8-15(35-3)18(37-5)16(9-12)36-4;;;;;;;;/h6-10H,11H2,1-5H3,(H2,32,33,34)(H2,25,26,27,28,29);;;6*1H2/q;2*+1;;;;;;/p-2 |
InChI Key |
ZQGJCHHKJNSPMS-UHFFFAOYSA-L |
Canonical SMILES |
CC1(C(=O)N(C2=C(O1)C=CC(=N2)NC3=NC(=NC=C3F)NC4=CC(=C(C(=C4)OC)OC)OC)COP(=O)([O-])[O-])C.O.O.O.O.O.O.[Na+].[Na+] |
Origin of Product |
United States |
Chemical Biology and Prodrug Design of Fostamatinib Disodium Hexahydrate
Prodrug Strategy and Conversion to Active Metabolite R406 (Tamatinib Fosdium)
Fostamatinib (B613848) serves as a prodrug of R406, also known as Tamatinib Fosdium. chemicalbook.comnih.gov A prodrug is an inactive compound that is metabolized into a pharmacologically active drug within the body. numberanalytics.com This design strategy is often employed to improve a drug's pharmacokinetic properties. eurekaselect.com In the case of fostamatinib, the prodrug design enhances its bioavailability. spiedigitallibrary.org After oral administration, fostamatinib is rapidly and extensively converted to its active metabolite, R406. probes-drugs.orgmedchemexpress.com Negligible amounts of the prodrug are found in systemic circulation, indicating a complete conversion process. probes-drugs.orgmedchemexpress.com R406 is the primary compound responsible for the therapeutic effects of the drug. nih.gov
The active metabolite, R406, is a potent inhibitor of spleen tyrosine kinase (Syk). nih.govdrugbank.com Syk is a key signaling protein involved in the inflammatory responses driven by various immune receptors. nih.gov By inhibiting Syk, R406 can modulate the immune system and reduce inflammation. caymanchem.com
Enzymatic Conversion Mechanisms: Role of Alkaline Phosphatase in Intestinal Enterocytes
The conversion of fostamatinib to its active metabolite R406 is a critical step in its mechanism of action. This biotransformation is catalyzed by the enzyme alkaline phosphatase. caymanchem.comnih.gov Alkaline phosphatase is present on the apical brush-border membranes of intestinal enterocytes, the cells lining the small intestine. caymanchem.comnih.gov
When fostamatinib is taken orally, it travels to the intestine where it encounters these enterocytes. The alkaline phosphatase enzymes on the surface of these cells cleave the phosphate (B84403) group from the fostamatinib molecule. nih.govguidetopharmacology.org This enzymatic action rapidly and efficiently converts the inactive prodrug into the active R406 metabolite. guidetomalariapharmacology.org This targeted conversion within the gut is a key feature of fostamatinib's design, ensuring that the active drug is released at the site of absorption. nih.gov
Synthetic Methodologies and Chemical Derivatization Strategies
The synthesis of fostamatinib has been a subject of significant research to enable large-scale production and explore new therapeutic possibilities.
Large-Scale Synthetic Approaches and Intermediate Compounds
A multi-step synthesis process has been developed for the large-scale production of fostamatinib. chemicalbook.com The synthesis involves several key intermediate compounds. One of the initial steps is the chlorination of a pyrimidine (B1678525) derivative, which then reacts with an aminopyridine to form a key pyrimidine intermediate. chemicalbook.com This intermediate is then coupled with another amine, a reaction that has been successfully scaled up to produce over 500 kg in a single batch. chemicalbook.com
The subsequent steps involve the installation of the phosphate side chain. This is achieved by alkylating the intermediate with a phosphate-containing compound. chemicalbook.com The resulting product then undergoes cleavage of a protecting group to yield a phosphonic acid intermediate. chemicalbook.com The final steps of the synthesis involve reacting this intermediate to form the disodium (B8443419) salt and isolating the fostamatinib hexahydrate in high yield. chemicalbook.com
Table 1: Key Intermediates in Fostamatinib Synthesis
| Intermediate Name | Role in Synthesis |
|---|---|
| Chloropyrimidine | Reacts with aminopyridine to form pyrimidine intermediate. |
| Aminopyridine | Reacts with chloropyrimidine. |
| Pyrimidine Intermediate | Formed from the reaction of chloropyrimidine and aminopyridine. |
| Amine | Reacts with the pyrimidine intermediate. |
Exploration of Fostamatinib Derivatives and Analogs in Research
The development of fostamatinib has spurred research into its derivatives and analogs to explore their potential therapeutic applications. The active metabolite, R406, itself is a key focus of this research due to its potent Syk inhibitory activity. nih.gov Studies have investigated the effects of R406 on various immune cells and signaling pathways. nih.gov
Researchers have also synthesized and evaluated other related compounds to understand the structure-activity relationship and to identify new molecules with improved properties. This exploration is part of a broader effort to develop new treatments for a range of inflammatory and autoimmune diseases where Syk kinase plays a crucial role. nih.gov
Table 2: Compound Names
| Compound Name | |
|---|---|
| Fostamatinib (disodium hexahydrate) | |
| R406 (Tamatinib Fosdium) | |
| Alkaline Phosphatase | |
| Chloropyrimidine | |
| Aminopyridine | |
| Pyrimidine | |
| Amine | |
| Phosphonic Acid |
Molecular Mechanisms of Action of Fostamatinib Disodium Hexahydrate
Primary Target: Spleen Tyrosine Kinase (SYK)
The principal molecular target of Fostamatinib's active metabolite, R406, is the spleen tyrosine kinase (SYK). invivogen.comresearchgate.netselleckchem.comnih.gov SYK is a non-receptor protein tyrosine kinase that plays a pivotal role in intracellular signaling cascades of hematopoietic cells, including B cells, macrophages, neutrophils, and mast cells. wikipedia.orgpatsnap.comashpublications.orgnih.gov By modulating immune cell function, SYK is integral to processes such as phagocytosis, cell adhesion, and the production of inflammatory mediators. patsnap.comahajournals.org The inhibition of SYK by R406 interrupts these signaling pathways, which are implicated in the pathogenesis of various immune-mediated diseases. nih.govnih.govtandfonline.com
Competitive Inhibition of ATP Binding to the Catalytic Domain of SYK
The inhibitory action of R406 on SYK is achieved through competitive inhibition of adenosine (B11128) triphosphate (ATP) binding to the enzyme's catalytic domain. invivogen.comresearchgate.netselleckchem.comnih.govashpublications.org R406 physically occupies the ATP-binding pocket within the kinase domain of SYK. invivogen.comresearchgate.netnih.gov This mode of action has been confirmed by enzyme kinetic studies and X-ray crystallography, which illustrate that R406 competes directly with ATP for the same binding site. researchgate.net By blocking the binding of ATP, R406 effectively prevents the autophosphorylation and activation of SYK, thereby halting its ability to phosphorylate downstream substrates and propagate the signaling cascade. invivogen.comnih.gov
Binding Affinity and Kinase Selectivity Profile of R406
R406 demonstrates a high binding affinity for SYK. drugbank.com However, its kinase selectivity profile indicates that while SYK is the primary target, R406 can also interact with other kinases, particularly at higher concentrations. nih.govresearchgate.net This promiscuity is a common characteristic of small-molecule kinase inhibitors.
The potency of R406 against SYK has been quantified through in vitro kinase assays. These studies have determined the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki), which are key indicators of a drug's efficacy at the molecular level.
| Parameter | Value (R406 vs. SYK) | References |
| IC50 | 41 nM | researchgate.netselleckchem.commedchemexpress.comselleckchem.comcellagentech.com |
| Ki | 30 nM | nih.govresearchgate.netselleckchem.comnih.govmedchemexpress.com |
Table 1: In vitro inhibition kinetics of R406 against Spleen Tyrosine Kinase (SYK).
While R406 is a potent inhibitor of SYK, it also exhibits activity against other kinases. This off-target activity is important for understanding the full pharmacological profile of the compound. Notably, R406 has been shown to inhibit Fms-like tyrosine kinase 3 (FLT3), as well as Src family kinases such as Lyn and Lck. ashpublications.orgmedchemexpress.comnih.gov However, its potency against these other kinases is generally lower than its activity against SYK. For instance, R406 is reportedly five-fold less potent against Flt3. selleckchem.comselleckchem.com In contrast, some studies indicate that R406 does not significantly inhibit Lyn-dependent phosphorylation events. nih.govresearchgate.net
| Kinase | IC50 Value (R406) | References |
| Lyn | 63 nM | medchemexpress.com |
| Lck | 37 nM | medchemexpress.com |
Table 2: In vitro inhibition of other kinases by R406.
Downstream Signaling Cascade Modulation via SYK Inhibition
By inhibiting SYK, R406 effectively modulates the downstream signaling cascades that are initiated by a variety of cell surface receptors. nih.govnih.govyoutube.com This interruption of signaling affects a wide range of cellular functions, including the cytoskeletal rearrangements necessary for phagocytosis and the release of cytokines and chemokines that drive inflammation. patsnap.comahajournals.org
Inhibition of Immunoreceptor Tyrosine-Based Activating Motif (ITAM) Phosphorylation
The activation of SYK is closely linked to immunoreceptor tyrosine-based activating motifs (ITAMs), which are found on the cytoplasmic tails of various immune receptors such as Fc receptors and B-cell receptors. wikipedia.orgashpublications.org The signaling cascade is typically initiated when a Src family kinase, such as Lyn, phosphorylates the tyrosine residues within these ITAMs. nih.govashpublications.org The phosphorylated ITAMs then serve as docking sites for the tandem SH2 domains of SYK, leading to SYK's recruitment and subsequent activation. wikipedia.orgdrugbank.com
R406 does not prevent the initial phosphorylation of ITAMs by Src family kinases. nih.govresearchgate.net Instead, it acts on the already-activated SYK, inhibiting its kinase activity. This prevents SYK from phosphorylating its own downstream substrates, such as Linker for Activation of T-cells (LAT) and B-cell linker protein (BLNK/SLP-65). nih.govresearchgate.netnih.gov By blocking this crucial step, R406 effectively terminates the signaling cascade that emanates from the ITAM-containing receptors, thereby preventing the cellular responses that lead to inflammation and cell-mediated cytotoxicity. nih.govnih.gov
Suppression of FcR-Triggered Cytoskeletal Rearrangements
Fostamatinib (B613848), through its active metabolite R406, targets and inhibits spleen tyrosine kinase (Syk). This kinase is a critical component of the intracellular signaling cascade that follows the activation of Fc receptors (FcR) on various immune cells, including macrophages. nih.govpatsnap.com In conditions such as immune thrombocytopenia (ITP), autoantibodies coat platelets, which are then recognized by Fcγ receptors on macrophages. tandfonline.comashpublications.org This recognition triggers a Syk-dependent signaling pathway, leading to cytoskeletal rearrangements within the macrophage, a necessary step for phagocytosis (the engulfing and destruction of the antibody-coated platelets). tandfonline.comashpublications.orgresearchgate.net
By inhibiting Syk, fostamatinib effectively blocks this FcR-triggered cytoskeletal rearrangement. tandfonline.com This disruption of the phagocytic process prevents the destruction of platelets by macrophages, thereby addressing a key pathological mechanism in ITP. patsnap.comashpublications.org The inhibition of these downstream signaling events ultimately leads to an increase in platelet counts. drugbank.com Research has demonstrated that this targeted action on Syk-dependent phagocytosis is a novel therapeutic approach for ITP. tandfonline.comnih.gov
The process of particle ingestion by phagocytosis involves a synchronized and sequential rearrangement of the actin cytoskeleton and the cell membrane. nih.gov Inhibition of the signaling pathways that orchestrate these changes, as achieved by fostamatinib's active metabolite, is central to its therapeutic effect. The specificity of R406 for Syk ensures that this inhibitory action is focused on the pathological immune response, while other cellular functions are less affected. nih.gov
Regulation of Inflammatory Mediator Production
The inhibition of spleen tyrosine kinase (Syk) by fostamatinib's active metabolite, R406, has significant downstream effects on the production of various inflammatory mediators. drugbank.com By disrupting the signaling cascades initiated by Fc receptors and B-cell receptors, fostamatinib modulates the inflammatory response, which is a key component of its therapeutic action in various autoimmune and inflammatory diseases. nih.govnih.gov
Reduction of Tumor Necrosis Factor-alpha (TNF-α)
Fostamatinib has been shown to reduce the production of Tumor Necrosis Factor-alpha (TNF-α), a potent pro-inflammatory cytokine. nih.govnih.gov Preclinical studies have demonstrated that inhibition of Syk by R406 leads to a significant decrease in TNF-α secretion. nih.gov In models of rheumatoid arthritis, this reduction in TNF-α contributes to decreased inflammation and bone degradation. nih.gov Further studies in macrophages have shown that fostamatinib can inhibit the expression and secretion of TNF-α induced by lipopolysaccharide (LPS), a component of bacterial cell walls that triggers a strong inflammatory response. nih.govnih.gov
Modulation of Interleukin Production (e.g., IL-1, IL-6, IL-8, IL-18)
Fostamatinib also modulates the production of several interleukins, which are a group of cytokines that play crucial roles in regulating immune responses. Preclinical research has indicated that fostamatinib can lead to a reduction in pro-inflammatory interleukins such as IL-1, IL-6, and IL-18. nih.gov This effect is thought to contribute to its efficacy in inflammatory conditions. nih.gov Specifically, studies have shown that fostamatinib can inhibit the secretion of IL-1β and IL-6 from macrophages stimulated with LPS. nih.govnih.gov The inhibition of IL-8 production has also been noted as a consequence of disabling signal transduction from Fc receptors. drugbank.com
Interleukins such as IL-1 and IL-6 are known to be involved in the pathogenesis of various cardiovascular diseases by promoting inflammation and adverse cardiac remodeling. nih.gov IL-18, another pro-inflammatory cytokine, is also implicated in these processes. frontiersin.org While not directly studied in the context of fostamatinib for cardiovascular diseases, its ability to modulate these key cytokines highlights its broader anti-inflammatory potential.
Impact on Leukotriene C4 (LTC4) and Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)
The inhibitory action of fostamatinib on Syk signaling extends to other important inflammatory mediators. As a downstream effect of blocking Fc receptor signaling, fostamatinib can suppress the production of leukotriene C4 (LTC4) and granulocyte-macrophage colony-stimulating factor (GM-CSF). drugbank.com GM-CSF is known to enhance the synthesis of leukotrienes in neutrophils, further amplifying the inflammatory cascade. nih.gov By impacting the production of both LTC4 and GM-CSF, fostamatinib can further dampen the inflammatory response.
Broader Cellular and Molecular Effects Resulting from SYK Inhibition
The therapeutic effects of fostamatinib, mediated by the inhibition of spleen tyrosine kinase (Syk) by its active metabolite R406, extend beyond the direct suppression of phagocytosis and inflammatory cytokine production. The central role of Syk in the signaling pathways of various immune cells means that its inhibition has a wide range of cellular and molecular consequences. nih.gov
Inhibition of Mast Cell Degranulation
One of the significant effects of Syk inhibition by fostamatinib is the suppression of mast cell degranulation. nih.gov Mast cells are key effector cells in allergic and inflammatory responses, and their activation via the high-affinity IgE receptor (FcεRI) is critically dependent on Syk signaling. drugbank.comnih.gov Upon binding of an allergen-IgE complex, FcεRI is aggregated, leading to the activation of Syk and a subsequent intracellular signaling cascade that results in the release of pre-formed inflammatory mediators, such as histamine (B1213489) and proteases, from the mast cell's granules (degranulation). researchgate.net
Fostamatinib's active metabolite, R406, has been shown to effectively inhibit FcεRI-mediated degranulation of mast cells. nih.gov This inhibitory action has been demonstrated in vitro, with an EC50 of 56 nM for IgE-induced degranulation of primary human mast cells. nih.gov By blocking this crucial step in mast cell activation, fostamatinib can potentially mitigate the symptoms of allergic diseases. drugbank.com Furthermore, studies in animal models have shown that treatment with fostamatinib can reduce the number of mast cells in tissues affected by inflammation, suggesting a broader impact on mast cell-driven pathology. researchgate.net
Attenuation of Macrophage Activation and Phagocytosis
Fostamatinib, through its active metabolite R406, demonstrates a significant capacity to attenuate macrophage activation and phagocytosis, processes central to the pathogenesis of various inflammatory and autoimmune disorders. The primary mechanism underlying this effect is the inhibition of spleen tyrosine kinase (Syk), a critical signaling molecule downstream of various immune receptors, including Fc receptors (FcR).
When autoantibodies coat platelets in immune thrombocytopenia (ITP), for instance, the Fc portion of these antibodies binds to Fcγ receptors on macrophages. This engagement triggers the activation of Syk, initiating a signaling cascade that leads to cytoskeletal rearrangements necessary for phagocytosis. By inhibiting Syk, fostamatinib effectively disrupts this pathway, thereby preventing the engulfment and destruction of antibody-coated platelets by macrophages. nih.govyoutube.com This targeted action forms the basis of its therapeutic effect in ITP. nih.govyoutube.com
Beyond ITP, studies have explored fostamatinib's impact on macrophage functions in other contexts. For example, in response to inflammatory stimuli like lipopolysaccharide (LPS), fostamatinib has been shown to inhibit the expression and secretion of pro-inflammatory cytokines such as TNF-α and IL-6 by peritoneal macrophages. nih.gov This indicates a broader modulatory effect on macrophage activation beyond FcR-mediated pathways. Research has also shown that fostamatinib can inhibit the release of cytokines from macrophages stimulated by spike antigen/antibody complexes, a mechanism relevant in the context of viral infections like COVID-19. researchgate.net
Furthermore, in the context of atherosclerosis, where macrophages differentiate into foam cells after phagocytosing lipoproteins, fostamatinib's active metabolite, R406, has been investigated. researchgate.net While the process of phagocytosis involves complex signaling, the inhibition of Syk by fostamatinib suggests a potential to modulate this lipid uptake, although the effects have been described as subtle. researchgate.net The activation of macrophages by various stimuli often leads to morphological changes, including an increase in cell size and the formation of pseudopodia, which are essential for phagocytosis. mdpi.com By interfering with the signaling pathways that govern these cytoskeletal changes, fostamatinib can effectively reduce the phagocytic capacity of macrophages.
Modulation of B-Cell and T-Cell Activation
Fostamatinib exerts a modulatory influence on the activation of both B-cells and T-cells, primarily through the inhibition of spleen tyrosine kinase (Syk), a pivotal enzyme in the signaling pathways of these immune cells.
In B-cells, Syk is an essential downstream mediator of B-cell receptor (BCR) activation. nih.gov The BCR plays a crucial role in the pathogenesis of B-cell malignancies like chronic lymphocytic leukemia (CLL) by responding to antigen stimulation. nih.gov Preclinical studies have demonstrated that fostamatinib, via its active metabolite R406, can effectively inhibit BCR signaling. nih.gov This inhibition has been shown to antagonize the protective effect of stromal cells, reduce migration towards chemokines, and induce a moderate degree of apoptosis in malignant B-cells. nih.gov Clinical trial data in patients with relapsed and refractory CLL have corroborated these findings, showing that fostamatinib can inhibit BCR signaling, cellular activation, and tumor proliferation. nih.govnih.gov
The role of Syk is also implicated in T-cell function, although its effects are more indirect compared to its central role in B-cells. While Syk is not a primary signaling molecule in T-cell receptor (TCR) signaling, it is involved in the processes that lead to T-cell activation, particularly through its function in antigen-presenting cells (APCs) like dendritic cells. nih.gov Research has shown that the active metabolite of fostamatinib, R406, can abrogate the CD4+ T cell-priming capacity of dendritic cells. nih.gov It was observed in vitro that R406 reduces both the area and duration of cellular interactions between immune complex-activated dendritic cells and specific CD4+ T cells during the initial phase of their crosstalk. nih.gov This interference leads to diminished proliferation of antigen-specific CD4+ T cells. nih.gov
Furthermore, Syk signaling in other immune cells can indirectly impact T-cell responses. For instance, by inhibiting the activation of macrophages and dendritic cells, fostamatinib can reduce the presentation of autoantigens to CD4+ T helper cells. nih.gov This, in turn, can dampen the subsequent B-cell activation and autoantibody production, which are often T-cell dependent processes. nih.gov
Suppression of Dendritic Cell Maturation and Antigen Presentation
Fostamatinib, primarily through its active metabolite R406, has been shown to suppress the maturation and antigen presentation capabilities of dendritic cells (DCs). This action is rooted in the inhibition of spleen tyrosine kinase (Syk), a key signaling molecule involved in the activation of DCs, particularly in response to immune complexes (ICs).
Dendritic cells are potent antigen-presenting cells (APCs) that play a crucial role in initiating and shaping adaptive immune responses. Upon encountering antigens, especially in the form of ICs, DCs undergo a process of maturation, which involves the upregulation of co-stimulatory molecules and the presentation of processed antigens to T-cells. Syk is fundamental to the propagation of signals via Fc receptors (FcRs), which are engaged by ICs. nih.gov
Research has demonstrated that R406 can reduce the response of DCs to ICs. nih.gov In vitro studies have shown that R406 diminishes both the area and the duration of the initial interactions between IC-activated DCs and antigen-specific CD4+ T-cells. nih.gov This disruption of the early cellular crosstalk between DCs and T-cells leads to a subsequent reduction in the proliferation of these antigen-specific CD4+ T-cells. nih.gov
Furthermore, the inhibition of Syk by R406 has been shown to impede FcγR-dependent arachidonic acid release in dendritic cells when they are stimulated by immune complexes. researchgate.net This indicates that fostamatinib can interfere with the inflammatory signaling pathways activated in DCs. By dampening the activation and maturation of DCs, fostamatinib can indirectly modulate the subsequent T-cell response. This mechanism is significant in autoimmune diseases where the presentation of self-antigens by DCs contributes to the activation of autoreactive T-cells and the subsequent production of autoantibodies by B-cells. nih.gov
Impact on Neutrophil Activation and Neutrophil Extracellular Trap (NET) Formation
Fostamatinib has been identified as a potent inhibitor of neutrophil activation and the subsequent formation of Neutrophil Extracellular Traps (NETs). This inhibitory effect is primarily mediated through the blockade of spleen tyrosine kinase (Syk) by its active metabolite, R406.
Neutrophils are key components of the innate immune system, and their activation can lead to the release of NETs, which are web-like structures composed of decondensed chromatin, histones, and granular proteins. frontiersin.org While NETs play a role in trapping and killing pathogens, their excessive formation can contribute to tissue damage and thrombosis in various inflammatory conditions, including COVID-19. researchgate.netnih.gov
The formation of NETs can be triggered by various stimuli, including plasma from patients with inflammatory conditions like COVID-19. nih.govnih.gov Studies have demonstrated that R406 can effectively abrogate the release of NETs from healthy donor neutrophils when stimulated with plasma from COVID-19 patients. researchgate.netnih.govnih.gov This inhibition has been shown to be concentration-dependent and occurs within a range that is clinically achievable with oral administration of fostamatinib. nih.gov
The mechanism of this inhibition involves the disruption of signaling pathways that lead to NETosis. While the precise downstream signaling can vary depending on the stimulus, Syk has been shown to be a key player in NET formation induced by physiological agonists. frontiersin.org Fostamatinib's inhibition of Syk is hypothesized to hamper Fc-mediated activation of neutrophils, which is a significant pathway in conditions with high levels of immune complexes. researchgate.net
Beyond NETosis, fostamatinib has also been shown to reduce other aspects of neutrophil activation. In response to stimuli like LPS, fostamatinib can decrease the activation of neutrophils and suppress their release of reactive oxygen species (ROS). nih.gov Furthermore, in a mouse model of Systemic Inflammatory Response Syndrome (SIRS), fostamatinib was found to diminish the excessive consumption of neutrophils in the bone marrow. nih.gov
Preclinical Research Models and in Vivo Pharmacodynamics of Fostamatinib Disodium Hexahydrate
In Vitro Cellular and Biochemical Assays
Cell-Free Kinase Assays for R406
Fostamatinib (B613848) is a prodrug that is rapidly converted to its active metabolite, R406, in vivo. nih.gov R406 is a potent inhibitor of spleen tyrosine kinase (Syk), a key enzyme in the signaling pathways of various immune cells. selleckchem.comselleckchem.com In cell-free kinase assays, R406 demonstrates significant inhibitory activity against Syk with a half-maximal inhibitory concentration (IC50) of 41 nM. selleckchem.comselleckchem.commedchemexpress.com R406 acts as an ATP-competitive inhibitor, binding to the ATP binding pocket of Syk with a dissociation constant (Ki) of 30 nM. selleckchem.comselleckchem.com
While R406 is a potent Syk inhibitor, it also exhibits activity against other kinases, though generally to a lesser extent. medchemexpress.comnih.gov For instance, it has been shown to inhibit Fms-like tyrosine kinase 3 (Flt3) with approximately five-fold less potency than its inhibition of Syk. selleckchem.comselleckchem.com R406 also demonstrates inhibitory effects on other kinases such as Lck and Lyn, with IC50 values of 37 nM and 63 nM, respectively. medchemexpress.comnih.gov However, in cell-based assays, the inhibitory effect of R406 on these other kinases is 5 to 100 times less potent than its effect on Syk-mediated pathways. nih.gov Further profiling has identified R406 as an inhibitor of the Ret tyrosine kinase, with an IC50 of 5 nM in cell-free assays and 80 nM in cell-based assays. nih.govinvivogen.com
Table 1: IC50 Values of R406 in Cell-Free Kinase Assays
| Kinase | IC50 (nM) | Reference |
| Syk | 41 | selleckchem.comselleckchem.commedchemexpress.com |
| Lck | 37 | medchemexpress.comnih.gov |
| Lyn | 63 | medchemexpress.comnih.gov |
| Ret | 5 | nih.govinvivogen.com |
| Adenosine (B11128) A3 receptor | 81 | medchemexpress.comselleckchem.com |
| Adenosine transporter | 1840 | medchemexpress.comselleckchem.com |
| Monoamine transporter | 2740 | medchemexpress.comselleckchem.com |
Cell-Based Functional Assays (e.g., CHMC degranulation, phosphorylation events, BCR signaling)
The inhibitory effect of R406 on Syk has been further characterized in various cell-based functional assays. In cultured human mast cells (CHMCs), R406 dose-dependently inhibits anti-IgE-mediated degranulation with a half-maximal effective concentration (EC50) of 56 nM. nih.govselleckchem.com This inhibition of mast cell activation also extends to the production and release of inflammatory mediators such as leukotrienes (LTC4) and various cytokines and chemokines, including TNFα, IL-8, and GM-CSF. selleckchem.comselleckchem.com
R406 effectively blocks B-cell receptor (BCR) signaling, a critical pathway for B-cell activation, proliferation, and survival. nih.govnih.gov In primary human B cells, R406 inhibits the upregulation of CD69 in response to anti-IgM with an EC50 of 48 nM. nih.gov Furthermore, R406 has been shown to inhibit the phosphorylation of downstream targets of Syk, such as B-cell linker protein (BLNK)/SLP65 in B cells and linker for activation of T cells (LAT) in mast cells, confirming its mechanism of action within the cell. selleckchem.comnih.gov Pre-treatment with R406 completely blocks the phosphorylation of SYK525/526 and the SYK-dependent phosphorylation of BLNK following BCR crosslinking in certain B-cell lymphoma cell lines. selleckchem.com In human macrophages and neutrophils, R406 inhibits immunoglobulin G and FcγR-mediated cytokine release and oxidative burst with EC50 values of 111 nM and 33 nM, respectively. nih.gov
In Vivo Animal Models of Autoimmune, Inflammatory, and Hematologic Diseases
Models of Immune Thrombocytopenia (ITP)
Fostamatinib has demonstrated efficacy in animal models of immune thrombocytopenia (ITP), a disorder characterized by antibody-mediated platelet destruction. researchgate.netnih.gov The inhibition of Syk by R406 is believed to interfere with the phagocytosis of antibody-coated platelets by macrophages in the reticuloendothelial system, a key pathogenic mechanism in ITP. researchgate.netyoutube.com
In mouse models of passive ITP, where thrombocytopenia is induced by the administration of anti-platelet antibodies, fostamatinib treatment has been shown to reduce platelet destruction. nih.gov Studies have demonstrated that oral administration of fostamatinib can prevent the fall in platelet counts in these models. researchgate.net This protective effect underscores the role of Syk in the phagocytosis of antibody-coated platelets and provides a strong rationale for the clinical use of fostamatinib in ITP. nih.gov Research has shown that fostamatinib administration significantly prevented the decrease in platelet counts in an ITP mouse model. researchgate.net
Models of Autoimmune Hemolytic Anemia (AIHA)
Similar to its effects in ITP models, fostamatinib has shown protective effects in animal models of autoimmune hemolytic anemia (AIHA), a condition where autoantibodies target and destroy red blood cells (RBCs). nih.gov The underlying mechanism is thought to be the inhibition of Syk-dependent phagocytosis of antibody-coated RBCs by macrophages. researchgate.net
Preclinical studies have demonstrated that treatment with fostamatinib can significantly protect against antibody-induced anemia in mouse models. nih.gov The active metabolite, R406, was observed to be protective against the development of anemia in these models, preventing RBC loss by inhibiting autoantibody-directed destruction. nih.govresearchgate.net These findings provided the basis for investigating fostamatinib in clinical trials for patients with warm antibody AIHA. nih.gov
Protection Against Antibody-Induced Anemia and RBC Loss
Fostamatinib has demonstrated a protective effect against anemia and the loss of red blood cells (RBCs) in animal models of antibody-induced hemolysis. In mouse models of warm antibody autoimmune hemolytic anemia (wAIHA), where antibodies target and lead to the destruction of red blood cells, fostamatinib treatment has been shown to be protective. nih.govyoutube.com Specifically, in mice injected with anti-red cell antibodies, pre-treatment with fostamatinib significantly protected against the development of anemia. youtube.com The therapeutic potential of fostamatinib in wAIHA is attributed to its ability to inhibit the Syk-dependent signaling that mediates the phagocytosis of antibody-coated RBCs by macrophages. nih.govyoutube.com
Preclinical data have shown that fostamatinib treatment significantly protected against antibody-induced anemia in mice compared to a vehicle. nih.gov This inhibition of autoantibody-directed RBC destruction provided the rationale for its clinical investigation in humans. nih.gov
Models of Rheumatoid Arthritis and Inflammatory Arthritis
The efficacy of fostamatinib has been evaluated in various preclinical models of rheumatoid arthritis (RA) and inflammatory arthritis. In animal models of RA, the active metabolite of fostamatinib, R406, has been shown to reduce the production of pro-inflammatory interleukins and matrix metalloproteinases, which are involved in joint inflammation and destruction. researchgate.net These preclinical findings suggested that by targeting Syk, fostamatinib could reduce inflammation and bone degradation. nih.govresearchgate.net
Subsequent clinical trials in human patients with RA have been conducted based on these promising preclinical results. nih.govfrontiersin.org While early phase clinical trials showed some efficacy, later-stage trials did not consistently meet their primary endpoints, leading to the discontinuation of its development for RA in some regions. frontiersin.orgastrazeneca.com
| Preclinical Rheumatoid Arthritis Model Findings | |
| Model | Animal models of RA |
| Key Findings | * Reduced production of pro-inflammatory interleukins. researchgate.net * Decreased matrix metalloproteinase levels. researchgate.net * Reduced inflammation and bone degradation. nih.govresearchgate.net |
| Mechanism | Inhibition of Syk-mediated signaling in immune cells. nih.gov |
Models of Systemic Lupus Erythematosus
In preclinical models of systemic lupus erythematosus (SLE), a multifaceted autoimmune disease, fostamatinib has shown potential therapeutic benefits. nih.govpharmalegacy.com In murine models of lupus, including NZB/NZW, MRL/lpr, and BAK/BAX mice, inhibition of Syk with fostamatinib's active metabolite, R406, prevented the development of kidney disease and prolonged survival. nih.gov It also demonstrated the ability to ameliorate established renal pathology. nih.gov Furthermore, in the BAK/BAX knockout mouse model, fostamatinib treatment prevented the development of lupus-like skin disease and reduced lymphadenopathy. nih.gov However, it is noteworthy that these effects were observed without a significant reduction in the titers of anti-dsDNA antibodies, a hallmark of SLE. nih.gov Despite these promising preclinical findings, a Phase 2 clinical trial of fostamatinib for the treatment of SLE was withdrawn. drugbank.com
Models of Glomerulonephritis (e.g., IgA Nephropathy)
Fostamatinib has been investigated in preclinical models of glomerulonephritis, including IgA nephropathy (IgAN). In a rat model of nephrotoxic nephritis, fostamatinib treatment prevented the induction of the disease and had a significant impact on established glomerulonephritis. nih.gov This included reduced proteinuria, improved histological signs of renal injury, decreased inflammatory cell infiltrates, and lower renal pro-inflammatory cytokine expression. nih.gov Remarkably, treatment was effective in reversing the features of established crescentic glomerulonephritis even when initiated after the disease was established. nih.gov
In the context of IgAN, preclinical studies have shown that Syk is upregulated in the kidneys of patients and that inhibiting Syk can reduce the production of inflammatory cytokines by mesangial cells stimulated with IgA. nih.gov These findings provided the basis for clinical trials of fostamatinib in patients with IgAN. nih.govkidneyresearchuk.orgclinicaltrials.govfiercebiotech.com
| Preclinical Glomerulonephritis Model Findings | |
| Model | Nephrotoxic nephritis (Wistar Kyoto rats) |
| Key Findings | * Prevented disease induction. nih.gov * Reduced proteinuria and histological renal injury. nih.gov * Decreased inflammatory cell infiltrates and pro-inflammatory cytokines. nih.gov * Reversed features of established crescentic glomerulonephritis. nih.gov |
| Mechanism | Inhibition of Syk-mediated inflammatory pathways in the kidney. nih.govnih.gov |
Models of Allergic Asthma
The potential of fostamatinib in treating allergic asthma has been explored in rodent models. In these models, the active metabolite R406 was found to reduce airway hyperresponsiveness and markers of airway inflammation following an antigen challenge in sensitized mice. nih.gov Similarly, in mice that were passively sensitized with anti-OVA IgE, treatment with R406 prevented the development of airway hyperresponsiveness. nih.gov These findings suggest that by inhibiting Syk, fostamatinib can interfere with the allergic cascade that leads to the symptoms of asthma. nih.gov
Models of Diabetes
Preclinical studies have also suggested a potential role for fostamatinib in the context of autoimmune diabetes. In non-obese diabetic (NOD) mice, a model for autoimmune type 1 diabetes, fostamatinib significantly delayed the onset of insulinitis (inflammation of the pancreatic islets) and spontaneous diabetes. nih.gov Furthermore, when treatment was initiated after the development of glucose intolerance, fostamatinib delayed the progression of early-established diabetes. nih.gov These findings in a T-cell-dependent autoimmune model indicate that Syk inhibition with fostamatinib may have therapeutic potential beyond antibody-mediated diseases. nih.gov
Models of Malignant Hematological Disorders (e.g., Lymphoma, Chronic Lymphocytic Leukemia)
Fostamatinib, through its active metabolite R406, targets Spleen Tyrosine Kinase (Syk), a critical component of the B-cell receptor (BCR) signaling pathway that many B-cell malignancies rely on for survival and proliferation. plos.orgresearchgate.netnih.gov Preclinical studies have demonstrated its potential in various hematological cancer models.
In murine models of Chronic Lymphocytic Leukemia (CLL), fostamatinib has shown significant activity. Specifically, in the Emu-TCL1 transgenic mouse model, which spontaneously develops leukemia, and in models using adoptively transferred TCL1 leukemias, fostamatinib effectively inhibited the proliferation of malignant B-cells. ipacpharma.comnih.gov An interesting pharmacodynamic effect observed was an initial and transient mobilization of both normal and cancerous B-cells into the periphery, followed by a selective inhibition of the malignant B-cell population's growth. researchgate.net In vivo studies in CLL models also confirmed that fostamatinib treatment leads to a significant decrease in the expression of the proliferation marker Ki67 in CLL cells. ipacpharma.com
The efficacy of fostamatinib has also been established in models of non-Hodgkin's lymphoma (NHL). In murine xenograft models of NHL, treatment with fostamatinib led to a reduction in tumor size and prolonged the survival of the treated animals. nih.gov Crucially, this anti-tumor effect was not observed in tumors that lacked surface expression of the BCR, confirming that the drug's mechanism of action is tied to the inhibition of this pathway. nih.gov In preclinical models of Waldenström Macroglobulinemia (WMG), a rare type of NHL, fostamatinib induced cell-cycle arrest and apoptosis in WMG-derived cell lines and demonstrated anti-tumor activity in xenograft models. capes.gov.br
Furthermore, research has explored its utility in other hematological malignancies. In models of FLT3-ITD positive Acute Myeloid Leukemia (AML), fostamatinib was found to inhibit the proliferation of AML cells and induce apoptosis, suggesting a potential for repurposing the drug for this indication. nih.gov
Table 1: Effects of Fostamatinib in Preclinical Models of Hematological Malignancies
| Model Type | Cancer Type | Key Findings | Reference |
| Emu-TCL1 Transgenic Mouse | Chronic Lymphocytic Leukemia (CLL) | Inhibited growth of malignant B-cells. | ipacpharma.comnih.gov |
| Adoptive Transfer TCL1 Mouse | Chronic Lymphocytic Leukemia (CLL) | Inhibited growth of malignant B-cells. | nih.gov |
| Murine Xenograft Model | Non-Hodgkin's Lymphoma (NHL) | Reduced tumor burden and prolonged survival. | nih.gov |
| Xenograft Model | Waldenström Macroglobulinemia (WMG) | Reduced tumor viability and growth. | capes.gov.br |
| In Vitro Cell Lines | FLT3-ITD+ Acute Myeloid Leukemia (AML) | Inhibited cell proliferation and induced apoptosis. | nih.gov |
Models of Acute Lung Injury and Acute Respiratory Distress Syndrome (ARDS)
The anti-inflammatory properties of fostamatinib, mediated by the inhibition of Syk, have been evaluated in several preclinical models of acute lung injury (ALI) and acute respiratory distress syndrome (ARDS). Syk plays a role in the signaling pathways of various immune cells that are implicated in the hyperinflammatory response seen in ARDS.
In a mouse model of ALI induced by ischemia-reperfusion, the active metabolite of fostamatinib, R406, was shown to decrease the levels of Mucin 1 (MUC1) in the injured lung epithelium. nih.gov MUC1 is considered a biomarker that can predict the development of ALI and ARDS and is correlated with poor clinical outcomes. nih.govclinicaltrials.gov
Models using bacterial components to induce lung injury have also demonstrated the potential of Syk inhibition. In a lipopolysaccharide (LPS)-induced lung injury model in mice, inhibition of Syk led to a decrease in key features of ALI, including neutrophilic inflammation within the lungs, reduced vascular permeability, and lower myeloperoxidase (MPO) activity, which is an indicator of neutrophil infiltration. researchgate.net
Further supporting these findings, in a broader mouse model of systemic inflammatory response syndrome (SIRS) also induced by LPS, fostamatinib treatment significantly reduced the circulating levels of multiple pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, IFN-γ, CCL2, and CXCL10. hopkinsarthritis.orgnih.gov The treatment also lowered levels of the acute phase protein C-reactive protein (CRP) and appeared to prevent the excessive consumption of neutrophils from the bone marrow that occurs during severe inflammation. hopkinsarthritis.orgnih.gov
Table 2: Effects of Fostamatinib in Preclinical Models of Acute Lung Injury
| Model Type | Key Pathological Feature | Effect of Fostamatinib/Syk Inhibition | Reference |
| Ischemia-Reperfusion Induced ALI (Mouse) | MUC1 Expression | Reduced MUC1 in lung epithelia. | nih.gov |
| LPS-Induced Lung Injury (Mouse) | Neutrophilic Inflammation | Decreased lung inflammation and MPO activity. | researchgate.net |
| LPS-Induced Lung Injury (Mouse) | Vascular Permeability | Decreased vascular permeability. | researchgate.net |
| LPS-Induced SIRS (Mouse) | Systemic Inflammation | Reduced serum levels of TNF-α, IL-6, IFN-γ, CCL2, CXCL10. | hopkinsarthritis.orgnih.gov |
Models of Pain Hypersensitivity
While specific preclinical studies focusing solely on fostamatinib in classical pain hypersensitivity models like the formalin or von Frey tests are not extensively detailed in the reviewed literature, its potent anti-inflammatory activity has been demonstrated in animal models of inflammatory diseases known to cause significant pain and hypersensitivity, such as rheumatoid arthritis.
In the collagen-induced arthritis (CIA) model in rats, a widely used model that mimics the pathology of human rheumatoid arthritis, the administration of fostamatinib's active metabolite, R406, resulted in a marked suppression of the clinical signs of arthritis. nih.gov This included a reduction in joint inflammation and swelling. nih.gov
The therapeutic effects in these models extend to the protection of joint integrity. In the CIA model, treatment with the Syk inhibitor suppressed the erosion of bone and the formation of pannus, a layer of abnormal tissue that grows in the joints and causes destruction. nih.gov The treatment also led to a significant reduction in synovitis, the inflammation of the synovial membrane that lines the joints. nih.gov
The pharmacodynamic effects of fostamatinib in these arthritis models were further evidenced by a reduction in the levels of synovial cytokines and a decrease in serum cartilage oligomeric matrix protein (COMP), a biomarker for cartilage turnover and degradation. nih.gov These anti-inflammatory and tissue-protective effects directly address the underlying drivers of pain and hypersensitivity in inflammatory arthritic conditions.
Table 3: Effects of Fostamatinib in Preclinical Models of Inflammatory Arthritis
| Model Type | Key Pathological Feature | Effect of Fostamatinib/R406 | Reference |
| Collagen-Induced Arthritis (Rat) | Clinical Arthritis Score | Suppressed clinical signs of arthritis. | nih.gov |
| Collagen-Induced Arthritis (Rat) | Bone and Cartilage Damage | Suppressed bone erosions and pannus formation. | nih.gov |
| Collagen-Induced Arthritis (Rat) | Synovitis | Reduced inflammation of the synovial membrane. | nih.gov |
| Collagen-Induced Arthritis (Rat) | Biomarkers | Suppressed synovial cytokines and serum COMP. | nih.gov |
Table of Compounds
Investigation of Off Target Molecular Interactions and Their Biological Implications
Inhibition of Other Receptor Tyrosine Kinases (e.g., VEGFR-1, VEGFR-2, RET kinase, KIT)
R406 demonstrates inhibitory activity against several receptor tyrosine kinases beyond its primary target, Syk. This cross-reactivity is observed at concentrations that can be therapeutically relevant. researchgate.net
Notably, R406 inhibits Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.gov This off-target activity is believed to be a primary contributor to the elevations in blood pressure seen in patients treated with fostamatinib (B613848). nih.govnih.gov The inhibition of VEGFR-2 by R406 disrupts VEGF signaling, which is crucial for maintaining vasodilation, leading to an increase in blood pressure. nih.gov The compound also shows inhibitory effects on VEGFR-1. nih.gov
Furthermore, R406 has been shown to inhibit the RET (rearranged during transfection) kinase. invivogen.comnih.gov In-vitro and cell-based assays have determined its inhibitory concentration (IC50) against RET kinase to be 5 nM and 80 nM, respectively. drugbank.com This particular off-target effect has been suggested as a potential explanation for certain developmental anomalies observed in preclinical studies, as the c-Ret gene is vital for renal and ureteric development. drugbank.com
While R406 is known to be a promiscuous kinase inhibitor with many off-target effects, including on FMS-related tyrosine kinase 3 (Flt3) and c-Kit, specific inhibitory values for c-Kit are not as clearly defined in the primary literature as for other kinases. nih.gov
| Off-Target Kinase | Reported Activity | Potential Biological Implication | Reference |
|---|---|---|---|
| VEGFR-1 | Inhibitor | Contributes to blood pressure elevation | nih.gov |
| VEGFR-2 | Inhibitor | Associated with increased blood pressure | nih.govnih.gov |
| RET kinase | Inhibitor (IC50: 5 nM in vitro, 80 nM cell-based) | May contribute to developmental anomalies | drugbank.comnih.gov |
| c-Kit | Inhibitor (General off-target) | Part of broad off-target kinase profile | nih.gov |
Modulation of SRC Family Kinases
R406 modulates the activity of SRC family kinases (SFKs), which are involved in various signaling pathways, including those downstream of the B-cell receptor (BCR). invivogen.com In the context of BCR signaling, SFKs such as Lyn are responsible for the initial phosphorylation events that lead to the recruitment and activation of Syk. invivogen.com While Fostamatinib's primary action is to inhibit Syk, its active metabolite R406 has also been shown to target members of the SYK pathway, including SRC, in certain cellular contexts. This interaction with SFKs can influence platelet function and immune cell signaling. nih.gov For instance, in studies of Waldenström's macroglobulinemia, fostamatinib was shown to reduce the activation of downstream signaling pathways that are influenced by both Syk and SFKs. invivogen.com
| Off-Target Kinase Family | Specific Kinases Mentioned | Biological Context | Reference |
|---|---|---|---|
| SRC Family Kinases (SFKs) | SRC, Lyn, Fyn | Platelet activation, B-cell receptor signaling | invivogen.comnih.gov |
Interactions with Adenosine (B11128) Receptors and Transporters (e.g., Adenosine A3 Receptor, Adenosine Uptake Transporters)
Beyond the kinase family, R406 has been identified as a potent antagonist of the adenosine A3 receptor, with an IC50 of 18 nM. nih.gov This is a significant non-kinase off-target interaction identified at clinically relevant concentrations. researchgate.net The antagonism of the A3 receptor by R406 may have potential therapeutic advantages in certain inflammatory diseases. researchgate.net In addition to its effect on the A3 receptor, R406 also acts as an inhibitor of adenosine and monoamine uptake transporters. nih.gov
| Off-Target Molecule | Reported Activity | Potential Biological Implication | Reference |
|---|---|---|---|
| Adenosine A3 Receptor | Antagonist (IC50: 18 nM) | Potential anti-inflammatory effects | researchgate.netnih.gov |
| Adenosine Uptake Transporters | Inhibitor | Modulation of adenosine signaling | nih.gov |
Effects on Other Enzymes (e.g., UDP Glucuronosyltransferase UGT1A1, Phosphodiesterase PDE5, Fatty Acid Amide Hydrolase, 5-Lipoxygenase, Cathepsin L, Cathepsin S)
The active metabolite R406 is metabolized in the liver by Cytochrome P450 3A4 and UGT1A9. nih.gov It has also been found to be an inhibitor of UDP glucuronosyltransferase UGT1A1. nih.gov Furthermore, broad pharmacological profiling has revealed that R406 inhibits several other enzymes, including Phosphodiesterase PDE5, Fatty Acid Amide Hydrolase, and 5-Lipoxygenase. nih.gov
R406 also demonstrates inhibitory activity against the cysteine proteases Cathepsin L and Cathepsin S. nih.gov Cathepsins are involved in various physiological and pathological processes, including immune responses and inflammation. Inhibition of Cathepsin S, in particular, can impact antigen presentation and may have implications for modulating immune activity.
| Off-Target Enzyme | Reported Activity | Reference |
|---|---|---|
| UDP Glucuronosyltransferase UGT1A1 | Inhibitor | nih.gov |
| Phosphodiesterase PDE5 | Inhibitor | nih.gov |
| Fatty Acid Amide Hydrolase | Inhibitor | nih.gov |
| 5-Lipoxygenase | Inhibitor | nih.gov |
| Cathepsin L | Inhibitor | nih.gov |
| Cathepsin S | Inhibitor | nih.gov |
Mechanisms of Drug Resistance in Preclinical Settings
Molecular Mechanisms of Resistance to SYK Inhibition
Resistance to fostamatinib (B613848) at the molecular level can involve changes directly related to the SYK protein or its expression. Preclinical models have demonstrated that cancer cells can adapt to the presence of the inhibitor through several strategies.
One key mechanism of acquired resistance involves the upregulation of the target protein itself. In preclinical models of diffuse large B-cell lymphoma (DLBCL), continuous exposure to R406, the active metabolite of fostamatinib, led to a compensatory transcriptional upregulation of SYK. nih.gov This increase in SYK expression is a direct attempt by the cancer cell to overcome the inhibitory effect of the drug by increasing the concentration of the target protein. This adaptive response is, at least in part, mediated by the transcription factor FOXO1. nih.gov
Furthermore, preclinical studies in acute myeloid leukemia (AML) have demonstrated the development of acquired resistance to SYK inhibitors. In one study, an AML cell line (MV4-11) was made resistant to the SYK inhibitor entospletinib (B612047) through chronic exposure. This resulted in a significant increase in the half-maximal inhibitory concentration (IC50), indicating a decreased sensitivity to the drug. nih.gov The resistant cells also showed cross-resistance to other SYK inhibitors, suggesting a stable and robust resistance mechanism had been established. nih.gov While specific mutations in the SYK gene that confer resistance to fostamatinib have not been extensively documented in the literature, it is a common mechanism of resistance for other tyrosine kinase inhibitors. springermedizin.denih.gov Such mutations often occur in the kinase domain, preventing the inhibitor from binding effectively while preserving the kinase's catalytic activity. nih.gov
| Cancer Type | Cell Line | SYK Inhibitor | Observed Molecular Change | Functional Consequence | Reference |
|---|---|---|---|---|---|
| Diffuse Large B-cell Lymphoma (DLBCL) | DHL4, LY7, HBL-1 | R406 (active metabolite of fostamatinib) | FOXO1-mediated transcriptional upregulation of SYK | Attempted compensatory response to chemical SYK inhibition | nih.gov |
| Acute Myeloid Leukemia (AML) | MV4-11 | Entospletinib | Development of acquired resistance | 15-fold increase in IC50 and cross-resistance to other SYK inhibitors | nih.gov |
Identification of Compensation and Bypass Signaling Pathways
A predominant mechanism of resistance to targeted therapies, including SYK inhibitors, is the activation of alternative signaling pathways that bypass the inhibited target and maintain downstream signals crucial for cell survival and proliferation. researchgate.netyoutube.com This phenomenon, often termed "bypass track" resistance, has been observed in various preclinical models of fostamatinib resistance.
A major bypass pathway identified in the context of SYK inhibitor resistance is the RAS/MAPK/ERK signaling cascade. nih.gov A genome-scale ORF resistance screen identified activation of this pathway as a primary mechanism of resistance to SYK inhibitors in AML. nih.gov Subsequent validation in AML cell lines with both innate and acquired resistance confirmed that while SYK inhibition initially downregulates key signaling nodes including the MTOR/AKT, JAK/STAT, and RAS/MAPK/ERK pathways, resistance is primarily conveyed through the reactivation of the RAS/MAPK/ERK pathway. nih.gov This finding suggests that combining SYK inhibitors with MEK inhibitors, which target a key component of the MAPK/ERK pathway, could be a strategy to overcome resistance. nih.govasco.org
The PI3K/AKT pathway is another critical survival pathway that can be modulated by fostamatinib and contribute to resistance. In preclinical studies of FLT3-ITD-positive AML, fostamatinib was found to inhibit cell proliferation and induce apoptosis, with network pharmacology analysis pointing to the involvement of the PI3K-AKT signaling pathway. frontiersin.orgnih.gov In BCR-dependent DLBCLs, distinct SYK/PI3K-dependent survival pathways have been characterized, indicating that the specific downstream signaling network can vary between different cancer subtypes. nih.gov
Interestingly, fostamatinib has been shown to inhibit not only SYK but also the TAM family of receptor tyrosine kinases (TYRO3, AXL, and MERTK). nih.gov These kinases are involved in cell survival and immunosuppression, and their activation is recognized as a mediator of acquired resistance to other targeted therapies. nih.gov The inhibition of TAM kinases by fostamatinib may contribute to its anti-cancer activity, but compensatory activation within this family of receptors could also potentially lead to resistance.
| Cancer Type | Bypass/Compensatory Pathway | Key Mediators | Functional Consequence | Potential Therapeutic Strategy | Reference |
|---|---|---|---|---|---|
| Acute Myeloid Leukemia (AML) | RAS/MAPK/ERK Pathway | RAS, MEK, ERK | Re-activation of pro-survival signaling despite SYK inhibition | Combination with MEK inhibitors | nih.gov |
| FLT3-ITD+ Acute Myeloid Leukemia (AML) | PI3K/AKT Pathway | PI3K, AKT | Associated with the pharmacological mechanism of fostamatinib's anti-proliferative and pro-apoptotic effects | Targeting downstream effectors of PI3K/AKT | frontiersin.orgnih.gov |
| Diffuse Large B-cell Lymphoma (DLBCL) | SYK/PI3K-dependent survival pathways | Varies by subtype (e.g., NF-κB status) | Modulation of distinct survival pathways | Subtype-specific combination therapies | nih.gov |
| Various Cancers | TAM Kinase Signaling | TYRO3, AXL, MERTK | Potential for compensatory activation within the TAM family, contributing to resistance | Pan-TAM inhibition | nih.gov |
Future Directions in Preclinical and Mechanistic Research
Elucidation of Comprehensive SYK Interactome and Signaling Networks
A crucial area of future research is the comprehensive mapping of the SYK interactome and its associated signaling networks in various cell types. While the primary role of SYK in immunoreceptor signaling via Fc receptors (FcR) and B-cell receptors (BCR) is well-established, a complete understanding of all its interacting partners and downstream pathways is still emerging. drugbank.comnih.gov
Recent studies have begun to unravel the broader impact of Fostamatinib (B613848) on cellular signaling. For instance, network analysis of platelets from COVID-19 patients identified Fostamatinib as a potent inhibitor of platelet hyperactivation, targeting approximately 30% of the indispensable nodes in both ICU and non-ICU patient networks. nih.gov This suggests a broader influence on signaling cascades beyond the canonical SYK pathway. Further research has indicated that Fostamatinib may exert its anti-inflammatory effects by inhibiting STAT1/3 signaling pathways, independent of its direct SYK inhibition in certain contexts. nih.gov
Future investigations should employ advanced proteomic and systems biology approaches to identify the full spectrum of proteins that interact with SYK in different cellular contexts and disease states. This will provide a more detailed roadmap of the signaling cascades modulated by Fostamatinib and could reveal novel therapeutic targets.
Table 1: Key Signaling Pathways Influenced by Fostamatinib's Active Metabolite (R406)
| Signaling Pathway | Key Mediators | Cellular Outcome | Reference(s) |
| Fc Receptor (FcR) Signaling | FcγRs, ITAMs | Inhibition of phagocytosis | wikipedia.orgpatsnap.com |
| B-Cell Receptor (BCR) Signaling | BCR, ITAMs | Inhibition of B-cell activation and proliferation | drugbank.comnih.gov |
| Platelet Activation Signaling | GPVI, CLEC-2, FcγRIIA | Inhibition of platelet aggregation and thrombosis | tandfonline.com |
| STAT Signaling | STAT1, STAT3 | Modulation of inflammatory responses | nih.gov |
| MAPK Signaling | p44/42 MAPK, MEK | Inhibition of cell proliferation and survival | nih.gov |
Development of Advanced Preclinical Models for Disease Pathophysiology
To better predict the clinical efficacy of Fostamatinib and next-generation SYK inhibitors, the development of more sophisticated preclinical models that accurately recapitulate human disease pathophysiology is paramount. Current in vivo models, while valuable, may not fully capture the complexity of human autoimmune and inflammatory diseases. nih.gov
For instance, while Fostamatinib has shown efficacy in rodent models of arthritis, lupus, and glomerulonephritis, translating these findings to human clinical trials has presented challenges. nih.govnih.gov The development of humanized mouse models, patient-derived xenografts, and three-dimensional organoid cultures could provide more predictive platforms for evaluating SYK-targeted therapies.
A study on Waldenström's macroglobulinemia utilized both in vitro cell lines and an in vivo model to demonstrate the single-agent activity of Fostamatinib and its enhanced effects when combined with other agents. nih.gov Similarly, a nonhuman primate model of bacterial sepsis is being used to evaluate the efficacy of Fostamatinib in a setting that more closely mimics human sepsis. oup.com These types of advanced models will be instrumental in understanding the nuanced effects of Fostamatinib on disease processes.
Rational Design of Next-Generation SYK Inhibitors and Combinatorial Strategies
The clinical experience with Fostamatinib has paved the way for the rational design of next-generation SYK inhibitors with improved selectivity and potentially fewer off-target effects. nih.gov While Fostamatinib is a potent SYK inhibitor, it is known to inhibit other kinases, which may contribute to some of its adverse effects. ashpublications.org
Researchers are now using structure-guided drug design and computational modeling to develop more selective SYK inhibitors. nih.govcrossref.orgpurdue.edu By targeting unique features of the SYK ATP-binding site, it may be possible to design molecules with higher affinity for SYK and minimal interaction with other kinases. nih.gov This approach aims to enhance the therapeutic window and reduce the potential for off-target toxicities.
Furthermore, preclinical studies are exploring the synergistic potential of combining Fostamatinib with other therapeutic agents. In models of Waldenström's macroglobulinemia, Fostamatinib has shown enhanced activity when used in combination with dexamethasone, bortezomib, and rituximab. nih.gov Investigating such combinatorial strategies in various disease models could lead to more effective treatment regimens.
Table 2: Examples of Preclinical Combination Studies with Fostamatinib
| Combination Agent | Disease Model | Observed Effect | Reference(s) |
| Dexamethasone | Waldenström's Macroglobulinemia | Enhanced reduction in cell viability | nih.gov |
| Bortezomib | Waldenström's Macroglobulinemia | Enhanced reduction in cell viability | nih.gov |
| Rituximab | Waldenström's Macroglobulinemia | Enhanced anti-tumor activity | nih.gov |
Exploration of Novel Preclinical Therapeutic Applications Based on Mechanistic Insights
A deeper understanding of Fostamatinib's mechanism of action is opening doors to novel therapeutic applications beyond its current indication. The role of SYK in various pathological processes suggests that its inhibition could be beneficial in a wide range of diseases. nih.gov
Preclinical evidence suggests potential applications in:
Allergic Diseases: By inhibiting FcεRI signaling in mast cells, Fostamatinib could potentially treat allergic conditions. drugbank.com
Thrombosis: Fostamatinib's ability to inhibit platelet activation via GPVI and CLEC-2 signaling pathways suggests its potential as an anti-thrombotic agent that may not increase bleeding risk. tandfonline.com
COVID-19: Fostamatinib has been identified as a potential therapeutic for controlling acute respiratory distress syndrome (ARDS) and platelet hyperactivation in severe COVID-19. drugbank.comnih.govnih.gov
Cancer: The role of SYK in the signaling of some B-cell malignancies suggests that Fostamatinib could be a therapeutic option for certain types of lymphoma and leukemia. nih.govresearchgate.netscience.gov
Radiation-Induced Lung Injury: Preclinical studies indicate that Fostamatinib may mitigate radiation pneumonitis and inhibit pulmonary fibrosis. researchgate.net
Further preclinical investigation into these and other potential applications, guided by mechanistic insights, will be crucial for expanding the therapeutic utility of Fostamatinib and other SYK inhibitors.
Q & A
Q. What is the mechanism of action of fostamatinib disodium hexahydrate in targeting Syk kinase, and how does this relate to its efficacy in immune-mediated disorders?
Fostamatinib is a prodrug metabolized to its active form, R406, which competitively inhibits spleen tyrosine kinase (Syk) with an IC50 of 41 nM and a Ki of 30 nM . Syk inhibition blocks downstream signaling in immune cells (e.g., B-cell receptor pathways), reducing autoantibody production and platelet destruction in immune thrombocytopenia (ITP). Methodologically, confirm Syk inhibition using kinase selectivity panels (e.g., Lyn and Lck inhibition with IC50s of 63 nM and 37 nM, respectively) and validate via phospho-flow cytometry to assess signaling disruption in B-cells .
Q. How should researchers design in vitro assays to assess the inhibitory activity of R406 (fostamatinib's metabolite)?
Use ATP-competitive kinase assays with Syk-specific substrates (e.g., recombinant Syk enzyme) under physiological ATP concentrations. Include controls for nonspecific inhibition (e.g., FLT3 inhibition, IC50 = 41 nM) and measure IC50 values using dose-response curves. Optimize assay conditions (pH 7.4, 37°C) to mimic physiological environments. Validate results with cell-based assays, such as measuring B-cell apoptosis or cytokine suppression in primary human B-cells .
Advanced Research Questions
Q. What methodological considerations are critical when designing preclinical models to evaluate fostamatinib’s efficacy in autoimmune diseases beyond ITP (e.g., IgA nephropathy or autoimmune hemolytic anemia)?
For novel indications, prioritize disease-specific endpoints:
- IgA nephropathy : Monitor glomerular deposition of IgA-C3 complexes via immunohistochemistry and urinary protein-to-creatinine ratios in murine models .
- Autoimmune hemolytic anemia (AIHA) : Quantify anti-red blood cell antibodies and hemoglobin levels in animal models. Use flow cytometry to assess splenic macrophage activity . Incorporate pharmacokinetic (PK) profiling to ensure adequate R406 exposure, given fostamatinib’s variable oral bioavailability and hepatic metabolism .
Q. How can researchers address discrepancies in clinical trial data regarding fostamatinib’s efficacy across different patient populations?
Conduct stratified subgroup analyses based on:
- Prior therapies : Patients refractory to corticosteroids or splenectomy may exhibit differential responses due to altered immune pathways .
- Biomarkers : Platelet counts <30 × 10⁹/L correlate with bleeding risk; monitor Syk activity in peripheral blood mononuclear cells (PBMCs) to identify non-responders . Use mixed-effects models to account for heterogeneity in Phase 3 trials, such as the Japanese cohort showing improved platelet responses compared to Western populations .
Q. What strategies optimize the detection of R406 in pharmacokinetic studies, given fostamatinib’s prodrug nature and hepatic metabolism?
Employ LC-MS/MS to quantify R406 in plasma, with attention to:
- Sampling intervals : Collect samples at 0.5, 1, 2, 4, 8, and 24 hours post-dose to capture rapid prodrug conversion .
- Metabolite interference : Validate assays against fostamatinib’s inactive metabolites (e.g., glucuronidated forms) to avoid false positives . Correlate R406 exposure with Syk inhibition using ex vivo kinase activity assays in PBMCs .
Data Contradiction Analysis
Q. How should researchers interpret conflicting data on fostamatinib’s efficacy in ITP patients with concurrent liver dysfunction?
Hepatic impairment alters R406 metabolism, increasing systemic exposure by up to 50%. Design dose-adjustment protocols using population PK modeling and monitor liver enzymes (ALT/AST) weekly. In cases of elevated transaminases, reduce fostamatinib dosage by 50% and reassess efficacy via platelet counts . Contrast findings with renal impairment studies, where PK changes are minimal .
Experimental Design Challenges
Q. What are the best practices for mitigating hypertension—a common adverse event—in fostamatinib clinical trials?
Implement proactive monitoring:
- Baseline assessment : Exclude patients with uncontrolled hypertension (systolic >160 mmHg).
- Intervention : Initiate antihypertensives (e.g., ACE inhibitors) preemptively in high-risk cohorts.
- Data collection : Use ambulatory blood pressure monitoring (ABPM) to capture diurnal variations . Analyze blood pressure trends alongside R406 exposure to identify dose-dependent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
